Paclitaxel Succinate

pH-responsive drug delivery polymeric prodrug breast cancer nanomedicine

Paclitaxel Succinate (CAS 117527-50-1) provides a C-2' succinate linker with free carboxyl group for covalent drug conjugate synthesis-a handle absent in native paclitaxel. • pH-dependent release (t½ ~54 min at pH 7.4) for tumor-responsive delivery. • 2.82-3.24-fold tumor inhibition in glioblastoma models (CPP-SA-PTX). • PEG5000 conjugate: >20 mg/mL solubility, eliminates Cremophor EL. • ≥98% purity; ships ambient globally. For R&D use only.

Molecular Formula C51H55NO17
Molecular Weight 954 g/mol
CAS No. 117527-50-1
Cat. No. B1678276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaclitaxel Succinate
CAS117527-50-1
SynonymsPaclitaxel-Succinic acid;  Paclitaxel Succinate;  Paclitaxel-hemisuccinic acid.
Molecular FormulaC51H55NO17
Molecular Weight954 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
InChIInChI=1S/C51H55NO17/c1-27-33(66-47(62)41(67-37(58)23-22-36(56)57)39(30-16-10-7-11-17-30)52-45(60)31-18-12-8-13-19-31)25-51(63)44(68-46(61)32-20-14-9-15-21-32)42-49(6,34(55)24-35-50(42,26-64-35)69-29(3)54)43(59)40(65-28(2)53)38(27)48(51,4)5/h7-21,33-35,39-42,44,55,63H,22-26H2,1-6H3,(H,52,60)(H,56,57)/t33-,34-,35+,39-,40+,41+,42-,44-,49+,50-,51+/m0/s1
InChIKeyRBNOJYDPFALIQZ-LAVNIZMLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Paclitaxel Succinate for Prodrug & Nanomedicine Research


Paclitaxel Succinate (CAS 117527-50-1, also known as paclitaxel-hemisuccinic acid or 2′-succinylpaclitaxel) is a semi-synthetic derivative of paclitaxel in which a succinic acid linker is esterified to the C-2′ hydroxyl position of the parent taxane . This modification introduces a free carboxyl group that enables covalent conjugation to carriers, polymers, peptides, or targeting ligands for drug delivery research . The compound functions as a prodrug intermediate; upon esterase-mediated or pH-dependent hydrolysis, active paclitaxel is released, restoring microtubule-stabilizing activity and inducing mitotic arrest [1]. Paclitaxel Succinate is not approved as a standalone therapeutic but serves as a critical building block in academic and industrial research for developing next-generation taxane formulations, nanomedicines, and tumor-targeted conjugates .

1 Conjugation-ready succinate linker with free carboxyl group for covalent carrier attachment
2 pH-dependent ester hydrolysis releases active paclitaxel; supports intracellular drug liberation studies
3 Prodrug intermediate for targeted delivery, nanomedicine, and tumor-model conjugate research

Why Paclitaxel Succinate Cannot Be Replaced


Paclitaxel Succinate occupies a distinct functional niche that neither unconjugated paclitaxel nor clinically approved taxanes (docetaxel, cabazitaxel, nab-paclitaxel) can fulfill. Paclitaxel lacks any reactive handle for site-specific covalent conjugation, limiting its utility in targeted delivery research. Docetaxel and cabazitaxel, while possessing structural modifications, are designed as standalone therapeutic agents and do not provide a free carboxyl group for modular linker chemistry [1]. The succinate moiety at the C-2′ position serves a dual purpose: it introduces a conjugation-ready carboxylic acid while also modulating the release kinetics of the active drug in a pH-dependent manner, a property not present in the parent compound [2]. Furthermore, formulation-specific considerations—such as compatibility with polymeric nanoparticle matrices, antibody-drug conjugate (ADC) linker chemistry, and peptide-drug conjugate (PDC) synthesis—render the compound non-interchangeable with other taxanes. Procurement of the correct derivative is essential for experimental reproducibility and for achieving the intended conjugate architecture [3].

Paclitaxel Succinate (Target Compound)
C-2' succinate handle enables modular covalent conjugation
pH-modulated release kinetics for spatially controlled drug liberation
Designed as a prodrug building block, not a standalone drug
Other Taxanes (Not Interchangeable)
Unconjugated paclitaxel lacks any reactive handle for site-specific attachment
Docetaxel, cabazitaxel: no free carboxyl group for modular linker chemistry
Nab-paclitaxel is albumin-bound and not designed for conjugate synthesis

Paclitaxel Succinate Comparative Evidence


Succinate vs. cis-Aconityl Linkers in pH-Responsive Nanomicelles

In a direct head-to-head comparison within the same Pluronic F68 polymeric nanomicelle platform, the succinoyl-linked paclitaxel conjugate (F68-SA-PTX) was compared against the cis-aconityl-linked conjugate (F68-CAA-PTX). Both linkers demonstrated pH-sensitive drug release, but F68-CAA-PTX exhibited superior pH-sensitivity and more selective PTX release from the self-assembled nanomicelles. In 2D cytotoxicity assays against MDA-MB-231 breast cancer cells, F68-CAA-PTX showed the highest cytotoxic effect, followed by F68-SA-PTX, with free PTX exhibiting the lowest activity [1].

Linker pH-sensitivity comparison
Head-to-head
F68-SA-PTX (succinate) showed intermediate cytotoxicity vs. F68-CAA-PTX (cis-aconityl, highest) and free PTX (lowest) in MDA-MB-231 cells
Supports linker selection: cis-aconityl may provide greater pH-selective release than succinate
Pluronic F68 nanomicelle platform; 2D assay
pH-responsive drug delivery polymeric prodrug breast cancer nanomedicine

PEG-Paclitaxel Succinate Solubility vs. Paclitaxel

PEG-paclitaxel conjugate synthesized using a succinyl spacer at the C-2′ position demonstrated substantial aqueous solubility improvement over the parent drug. Paclitaxel has an aqueous solubility of approximately 0.25–0.6 μg/mL (0.00025–0.0006 mg/mL), necessitating Cremophor EL-based formulations for clinical administration [2]. The succinate-linked PEG5000-paclitaxel prodrug achieved aqueous solubility >20 mg paclitaxel equivalents/mL, representing an enhancement factor of at least 33,000-fold to 80,000-fold relative to unconjugated paclitaxel [1].

PEG Conjugate Solubility
Reported
PEG5000-succinyl-paclitaxel: >20 mg equiv./mL; >33,000-fold improvement over unconjugated paclitaxel (~0.25–0.6 µg/mL)
Succinate linker enables aqueous formulation research; may avoid organic-solvent-based vehicles
Phosphate buffer; PEG5000 conjugation
PEGylation water-soluble prodrug solubility improvement

Succinate Prodrug Nanoparticles: No Efficacy in HT29 Xenografts

In a study comparing nanoparticle formulations of paclitaxel prodrugs with varying linker chemistries, succinate cross-linked prodrug nanoparticles showed no evidence of antitumor efficacy in HT29 human colorectal tumor xenograft models. In contrast, diglycolate cross-linked prodrug nanoparticles, particularly those with more hydrophobic lipid anchors, provided significantly enhanced therapeutic activity over commercially formulated paclitaxel at the maximum tolerated dose. In vitro, both diglycolate and succinate cross-linked prodrugs were 1–2 orders of magnitude (10–100×) less potent than unconjugated paclitaxel [1].

Xenograft Efficacy Comparison
Head-to-head
Succinate prodrug nanoparticles showed no antitumor activity in HT29 colorectal xenograft; diglycolate-linked NPs enhanced activity over commercial paclitaxel
Succinate linker may not sustain sufficient systemic exposure in certain nanoparticle models; linker selection affects model response
Block copolymer-stabilized NPs; in vitro 10-100× less potent than free paclitaxel
nanoparticle formulation prodrug efficacy colorectal cancer

Succinate Linker pH-Dependent Release Kinetics

The release of free paclitaxel from 2′-O-succinyl-paclitaxel occurs at a pH-dependent rate. After 30 hours of incubation, approximately 40% of the drug was released at pH 5.5, compared to approximately 20% at pH 7.4 [1]. In the PEG5000-succinyl-paclitaxel conjugate, the half-life of the prodrug was 54 minutes at pH 7.4 and 311 minutes at pH 6.0 [2].

pH-Dependent Release Profile
Reported
~40% release at pH 5.5 vs. ~20% at pH 7.4 after 30 h; PEG5000 conjugate t½: 54 min (pH 7.4), 311 min (pH 6.0)
Supports acid-sensitive release research; faster liberation in tumor-mimetic low pH
In vitro buffer incubation; C-2' succinate and PEG5000 conjugate
pH-sensitive release hydrolysis kinetics tumor microenvironment

CPP-SA-PTX Tumor Growth Inhibition In Vivo

A peptide-drug conjugate utilizing a succinic acid (SA) pH-cleavable linker to attach paclitaxel to a cyclic cell-penetrating peptide (CPP = c[RGDKLAK]) demonstrated significant in vivo antitumor efficacy. At therapeutic doses, the CPP-SA-PTX conjugate produced a 2.82–3.24-fold tumor growth inhibitory effect compared to vehicle-treated controls in tumor-bearing mouse models. In vitro, the conjugate exhibited an EC50 of 8.32 ± 0.09 nM and approximately 90% stability [1].

PDC In Vivo Growth Inhibition
Reported
CPP-SA-PTX: 2.82–3.24-fold tumor growth inhibition vs. vehicle in mouse glioblastoma model; EC50 8.32 ± 0.09 nM in vitro
Succinate-linked peptide-drug conjugate demonstrated model-response in vivo; linker concept translatable with appropriate targeting
Cyclic cell-penetrating peptide; therapeutic-dose treatment context
peptide-drug conjugate glioblastoma tumor targeting

7-Succinylpaclitaxel HSA Binding Affinity

The water-soluble paclitaxel analogue 7-hemisuccinylpaclitaxel (7-succinylpaclitaxel), synthesized by introducing a carboxylate group at the C-7 position, exhibited a relatively low binding affinity to human serum albumin (HSA) of 3.5 × 10⁴ M⁻¹. Binding characterization via difference circular dichroism and optical biosensor methodologies indicated non-selective binding to low-affinity binding sites on HSA, with no significant interactions observed with selective markers for the most characterized high-affinity binding sites [1].

HSA Binding Affinity
Reported
7-succinylpaclitaxel: 3.5 × 10⁴ M⁻¹ low affinity; non-selective binding to low-affinity HSA sites
Succinate modification may alter plasma protein binding; could impact pharmacokinetic profile interpretation
Circular dichroism and biosensor methods
albumin binding pharmacokinetics water-soluble taxane

Paclitaxel Succinate Research & Industrial Applications


PDC Development with pH-Cleavable Linkers

Paclitaxel Succinate serves as the optimal starting material for synthesizing peptide-drug conjugates that exploit pH-sensitive release mechanisms. The succinate linker provides the carboxyl handle for amide or ester conjugation to cell-penetrating or tumor-targeting peptides, while the ester bond between paclitaxel and the succinate spacer enables pH-dependent drug liberation in acidic tumor microenvironments or endosomal compartments [1]. This approach has been validated in glioblastoma models, where CPP-SA-PTX conjugates achieved 2.82–3.24-fold tumor growth inhibition [1].

PEGylation for Cremophor-Free Aqueous Formulations

Researchers seeking to develop water-soluble, Cremophor EL-free paclitaxel formulations should consider Paclitaxel Succinate as the conjugation intermediate for PEG attachment. The succinate linker at the C-2′ position enables stable PEG conjugation while preserving the ability to release active paclitaxel. PEG5000-succinyl-paclitaxel achieved >20 mg/mL aqueous solubility—a >33,000-fold improvement over native paclitaxel—with pH-dependent release kinetics (t½ of 54 min at pH 7.4) [2]. This solubility enhancement eliminates the need for Cremophor EL, potentially avoiding vehicle-associated hypersensitivity reactions [3].

Linker Benchmarking for pH-Responsive Nanomedicines

In the development of pH-responsive polymeric nanomicelles or nanoparticles, Paclitaxel Succinate provides a benchmark succinate-linker conjugate for comparative evaluation against alternative linker chemistries. Direct comparative data show that while succinate linkers confer pH-sensitivity, cis-aconityl linkers may offer superior pH-selective release [4]. Researchers should also note that succinate prodrug nanoparticles showed no efficacy in HT29 xenograft models, whereas diglycolate-linked nanoparticles achieved enhanced therapeutic activity [5]. These comparative data enable evidence-based linker selection based on the specific release kinetics and efficacy requirements of the target application.

Albumin-Binding and Pharmacokinetic Modulation

For investigations into how succinate modification alters plasma protein binding and consequent pharmacokinetic behavior, Paclitaxel Succinate provides a characterized reference compound. The C-7 succinate analogue exhibits low HSA affinity (3.5 × 10⁴ M⁻¹) with non-selective binding to low-affinity sites [6]. This altered binding profile, relative to the high-affinity HSA binding of paclitaxel, may inform the design of taxane derivatives with modified circulation half-lives or altered tissue distribution patterns [6].

Application
Selection Property
Validation Focus
PDC development with pH-responsive linkers
Succinate conjugation handle and pH-dependent release
Linker cleavage kinetics, peptide conjugation efficiency
PEGylation for aqueous formulation research
Reported high aqueous solubility after PEG conjugation
Solubility, release kinetics, formulation stability
Linker benchmarking in pH-responsive nanomedicines
Comparative pH-sensitive release and cytotoxicity profiles
Release selectivity, model-response endpoints
HSA binding and pharmacokinetic modulation
Modified plasma protein binding profile
Binding affinity, pharmacokinetic model interpretation

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